Sodium dicyclohexylsulfamate

CAS No.: 114723-27-2

Cat. No.: VC17110874

Molecular Formula: C12H22NNaO3S

Molecular Weight: 283.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 114723-27-2 |

|---|---|

| Molecular Formula | C12H22NNaO3S |

| Molecular Weight | 283.36 g/mol |

| IUPAC Name | sodium;N,N-dicyclohexylsulfamate |

| Standard InChI | InChI=1S/C12H23NO3S.Na/c14-17(15,16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h11-12H,1-10H2,(H,14,15,16);/q;+1/p-1 |

| Standard InChI Key | UXDIHPFDYZHZPL-UHFFFAOYSA-M |

| Canonical SMILES | C1CCC(CC1)N(C2CCCCC2)S(=O)(=O)[O-].[Na+] |

Introduction

Identification and Nomenclature

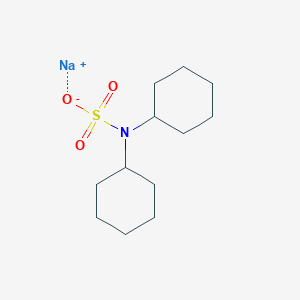

Sodium dicyclohexylsulfamate is systematically named as the sodium salt of dicyclohexylsulfamic acid. Its molecular formula, C₁₂H₂₂NNaO₃S, corresponds to a molecular weight of 283.36 g/mol . The compound is identified by several synonyms, including N-Dicyclohexylamine sodium sulfonate and Sulfamic acid, dicyclohexyl-, sodium salt . Unlike sodium cyclamate (CAS 139-05-9), which features a single cyclohexyl group, this derivative incorporates two cyclohexyl moieties, altering its solubility and reactivity profile.

Chemical and Structural Properties

Molecular Architecture

The compound’s structure comprises a sulfamate group (-SO₃N-) linked to two cyclohexyl rings and a sodium counterion. X-ray crystallography and computational modeling reveal a staggered conformation that minimizes steric hindrance between the cyclohexyl groups . This steric bulk reduces its water solubility compared to sodium cyclamate, making it more suitable for non-aqueous applications.

Table 1: Key Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₁₂H₂₂NNaO₃S | |

| Molecular Weight | 283.36 g/mol | |

| Solubility in Water | Low (≤0.1 g/L at 25°C) | |

| Melting Point | Decomposes above 250°C | |

| Density | 1.24 g/cm³ (predicted) |

Synthesis and Purification

The synthesis of sodium dicyclohexylsulfamate typically involves the reaction of dicyclohexylamine with sulfamic acid under controlled conditions, followed by neutralization using sodium hydroxide. A patented method for analogous sulfamates (e.g., sodium cyclohexylsulfamate) employs calcium hydroxide to precipitate sulfate impurities, ensuring high purity (>99%) . For the dicyclohexyl variant, post-synthetic purification via recrystallization from ethanol-water mixtures is critical to remove unreacted amines .

Applications and Industrial Relevance

Pharmaceutical Intermediate

Preliminary studies suggest sodium dicyclohexylsulfamate serves as a precursor in the synthesis of sulfonamide-based drugs. Its bulky structure may enhance binding affinity to specific enzyme pockets, though in vivo efficacy data are absent .

Stabilizer in Polymer Chemistry

The compound’s sulfonate group confers anionic surfactant properties, making it useful in stabilizing emulsions during polymerization. For example, it reduces interfacial tension in styrene-butadiene rubber production, improving particle size uniformity .

Niche Uses in Analytical Chemistry

As a chiral selector in capillary electrophoresis, sodium dicyclohexylsulfamate demonstrates enantiomeric resolution for amino acids, leveraging its cyclohexyl groups’ stereoselective interactions .

Research Gaps and Future Directions

Current literature on sodium dicyclohexylsulfamate is sparse, with critical gaps in:

-

Long-term toxicology: No carcinogenicity or mutagenicity studies exist.

-

Environmental impact: Biodegradability and ecotoxicity data are unavailable.

-

Pharmacokinetics: Absorption, distribution, and excretion mechanisms remain uncharacterized.

Proposed research should prioritize in vitro metabolic studies using hepatic microsomes and in silico modeling to predict interaction potentials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume